Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

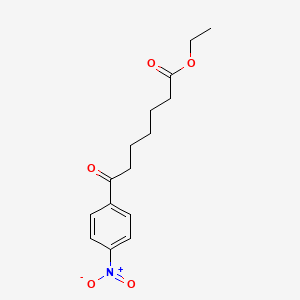

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-21-15(18)7-5-3-4-6-14(17)12-8-10-13(11-9-12)16(19)20/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNCETBIEJELOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645727 | |

| Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-63-4 | |

| Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic rationale behind the proposed synthetic strategy, addressing the inherent challenges posed by the electronic nature of the target molecule. A detailed, step-by-step experimental protocol is provided, alongside data presentation and visual workflows to ensure clarity and reproducibility. This guide emphasizes scientific integrity, drawing upon established chemical principles and citing authoritative sources to support the presented methodology.

Introduction and Strategic Considerations

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a chemical intermediate with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a keto-ester chain attached to a nitrated phenyl ring, presents an interesting synthetic challenge. The most apparent retrosynthetic disconnection points to a Friedel-Crafts acylation reaction. However, the strongly deactivating nature of the nitro group on the aromatic ring significantly complicates a direct acylation of nitrobenzene.

The Challenge of Friedel-Crafts Acylation on Deactivated Rings

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, typically involving the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring acts as a nucleophile.

A critical limitation of the Friedel-Crafts reaction is its general failure with strongly deactivated aromatic rings.[5][6] Electron-withdrawing groups, such as the nitro group (-NO₂), significantly reduce the electron density of the benzene ring, rendering it insufficiently nucleophilic to attack the acylium ion intermediate. Consequently, a direct Friedel-Crafts acylation of nitrobenzene with a derivative of heptanedioic acid is not a practical or efficient synthetic route.

Proposed Synthetic Strategy: A Two-Step Approach

To circumvent this limitation, a more judicious synthetic pathway is proposed. This strategy involves introducing the acyl group to a non-deactivated aromatic ring via a Friedel-Crafts acylation, followed by a subsequent nitration of the resulting aryl ketone. This approach leverages the activating and directing effects of the alkyl ketone substituent in the subsequent electrophilic aromatic substitution.

The proposed multi-step synthesis is as follows:

-

Preparation of the Acylating Agent: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride from a suitable precursor, such as ethyl hydrogen heptanedioate (monoethyl pimelate).

-

Friedel-Crafts Acylation: Reaction of benzene with 7-ethoxy-7-oxoheptanoyl chloride to yield ethyl 7-oxo-7-phenylheptanoate.

-

Nitration: Regioselective nitration of ethyl 7-oxo-7-phenylheptanoate to introduce the nitro group at the para position of the phenyl ring, yielding the target molecule, Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.

This strategic sequence ensures that the key C-C bond-forming step occurs on an activated or neutral aromatic ring, leading to a more efficient and higher-yielding synthesis.

Detailed Synthetic Pathway

The following sections provide a detailed breakdown of each stage of the proposed synthesis.

Stage 1: Synthesis of the Acylating Agent, 7-Ethoxy-7-oxoheptanoyl Chloride

The first stage focuses on the preparation of the necessary acylating agent. This is achieved in two steps, starting from pimelic acid.

Step 1a: Synthesis of Ethyl Hydrogen Heptanedioate (Monoethyl Pimelate)

The selective mono-esterification of a dicarboxylic acid is a common challenge in organic synthesis. A straightforward approach involves reacting pimelic acid with a limited amount of ethanol under acidic catalysis.

-

Reaction Principle: By controlling the stoichiometry of the alcohol, a statistical mixture of the di-ester, mono-ester, and unreacted di-acid is produced, from which the desired mono-ester can be isolated.

Step 1b: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride

The mono-ester is then converted to its corresponding acyl chloride using a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction Principle: The carboxylic acid functional group of monoethyl pimelate is selectively converted to an acyl chloride, which is a highly reactive electrophile suitable for Friedel-Crafts acylation.

Stage 2: Friedel-Crafts Acylation

This stage involves the formation of the carbon-carbon bond between the aromatic ring and the acyl chain.

-

Reaction Principle: Benzene undergoes an electrophilic aromatic substitution reaction with the in-situ generated acylium ion from 7-ethoxy-7-oxoheptanoyl chloride and a Lewis acid catalyst.

Stage 3: Nitration

The final step is the introduction of the nitro group onto the aromatic ring of the keto-ester intermediate.

-

Reaction Principle: The acyl group is a meta-director; however, the ortho positions are sterically hindered. The para position is electronically deactivated but sterically accessible. Under controlled nitrating conditions, the para-substituted product is expected to be the major isomer.

Experimental Protocols

Stage 1a: Synthesis of Ethyl Hydrogen Heptanedioate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pimelic Acid | 160.17 | 100 g | 0.624 |

| Ethanol (absolute) | 46.07 | 34.5 mL | 0.593 |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser, add pimelic acid (100 g, 0.624 mol) and absolute ethanol (34.5 mL, 0.593 mol).

-

Slowly add concentrated sulfuric acid (2 mL) with stirring.

-

Heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl hydrogen heptanedioate.[7] Further purification can be achieved by vacuum distillation.

Stage 1b: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl Hydrogen Heptanedioate | 188.22 | 50 g | 0.266 |

| Thionyl Chloride | 118.97 | 23 mL | 0.319 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, dissolve ethyl hydrogen heptanedioate (50 g, 0.266 mol) in anhydrous dichloromethane (100 mL).

-

Slowly add thionyl chloride (23 mL, 0.319 mol) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution ceases.

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.

Stage 2: Synthesis of Ethyl 7-oxo-7-phenylheptanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aluminum Chloride (anhydrous) | 133.34 | 42.5 g | 0.319 |

| Benzene (anhydrous) | 78.11 | 150 mL | - |

| 7-Ethoxy-7-oxoheptanoyl Chloride | 206.67 | (from 0.266 mol) | 0.266 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

| Hydrochloric Acid (6M) | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (42.5 g, 0.319 mol) and anhydrous benzene (150 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Dissolve the crude 7-ethoxy-7-oxoheptanoyl chloride in anhydrous dichloromethane (100 mL) and add it dropwise to the stirred suspension over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Stage 3: Synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 7-oxo-7-phenylheptanoate | 248.32 | 20 g | 0.0805 |

| Sulfuric Acid (conc.) | 98.08 | 40 mL | - |

| Nitric Acid (fuming) | 63.01 | 6 mL | - |

Procedure:

-

In a 250 mL flask, cool concentrated sulfuric acid (40 mL) to 0 °C in an ice-salt bath.

-

Slowly add ethyl 7-oxo-7-phenylheptanoate (20 g, 0.0805 mol) with stirring, ensuring the temperature remains below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid (6 mL) to cold (0 °C) concentrated sulfuric acid (10 mL).

-

Add the nitrating mixture dropwise to the solution of the keto-ester over 30 minutes, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.[1][8]

Visualizing the Synthesis Pathway

Overall Synthetic Workflow

Caption: Proposed synthetic pathway for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.

Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

Data Summary

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | C₁₅H₁₉NO₅ | 293.32 | Clear light yellow liquid | 898777-63-4[1][8] |

| Ethyl 7-oxo-7-phenylheptanoate | C₁₅H₂₀O₃ | 248.32 | - | - |

| 7-Ethoxy-7-oxoheptanoyl Chloride | C₉H₁₅ClO₃ | 206.67 | - | - |

| Ethyl Hydrogen Heptanedioate | C₉H₁₆O₄ | 188.22 | - | 33018-91-6[7] |

| Pimelic Acid | C₇H₁₂O₄ | 160.17 | White solid | 111-16-0 |

Conclusion

The synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is best achieved through a multi-step pathway that circumvents the limitations of the Friedel-Crafts acylation on deactivated aromatic rings. By first performing the acylation on benzene and subsequently introducing the nitro group, a more efficient and practical synthesis can be realized. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the successful synthesis of this and structurally related compounds.

References

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl hydrogen heptanedioate. Retrieved from [Link]

Sources

- 1. ETHYL 7-(4-NITROPHENYL)-7-OXOHEPTANOATE, CasNo.898777-63-4 BOC Sciences United States [bocscichem.lookchem.com]

- 2. 898777-63-4|Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate|BLDpharm [bldpharm.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ethyl hydrogen heptanedioate [stenutz.eu]

- 8. ETHYL 7-(4-NITROPHENYL)-7-OXOHEPTANOATE | 898777-63-4 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, with CAS Number 898777-63-4, is a complex organic molecule incorporating three key functional groups: an aromatic nitro group, a ketone, and an ethyl ester.[1][2][3] The presence of the electron-withdrawing nitro group on the phenyl ring, conjugated with the ketone, alongside a flexible aliphatic ester chain, suggests a potential for this molecule to be a versatile intermediate in organic synthesis. Long-chain aryl ketones are recognized as important structural motifs in various biologically active compounds.[4] This guide provides a detailed overview of its chemical identity, a proposed synthetic strategy, and predicted physicochemical and spectral properties to support further research and development.

Molecular Structure and Chemical Identity

The fundamental properties of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate are summarized below.

| Property | Value | Source |

| CAS Number | 898777-63-4 | [1][2][3] |

| Molecular Formula | C₁₅H₁₉NO₅ | [3] |

| Molecular Weight | 293.32 g/mol | [3] |

| IUPAC Name | ethyl 7-(4-nitrophenyl)-7-oxoheptanoate |

Structural Diagram

Caption: Chemical structure of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.

Proposed Synthesis Pathway

The synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate presents a significant chemical challenge, primarily due to the strongly deactivating nature of the nitro group on the aromatic ring, which makes it a poor substrate for classical Friedel-Crafts acylation.[5] Standard Friedel-Crafts conditions often fail with such deactivated systems. However, a plausible route can be proposed based on a modification of this reaction or by employing alternative coupling strategies.

Proposed Method: Modified Friedel-Crafts Acylation

This proposed method is based on the general principles of Friedel-Crafts acylation, with modifications to overcome the deactivation by the nitro group. The synthesis of a similar compound, 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester, has been reported using nitrobenzene as a solvent, suggesting that under specific conditions, acylation in the presence of a nitro functionality is feasible.[6]

The overall proposed reaction is the acylation of nitrobenzene with 6-(ethoxycarbonyl)hexanoyl chloride.

Reaction Scheme:

Caption: Proposed Friedel-Crafts synthesis of the target compound.

Step-by-Step Proposed Protocol (Requires Optimization)

-

Preparation of the Acylating Agent: 6-(Ethoxycarbonyl)hexanoyl chloride can be prepared from adipic acid monomethyl ester by first converting the carboxylic acid to the acid chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acylation Reaction:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add 6-(ethoxycarbonyl)hexanoyl chloride dropwise with stirring.

-

After the formation of the acylium ion complex, add nitrobenzene to the reaction mixture.

-

The reaction may require elevated temperatures and prolonged reaction times to proceed due to the deactivated nature of nitrobenzene. Careful monitoring of the reaction progress by TLC or GC is essential.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is quenched by pouring it onto crushed ice and acidifying with concentrated HCl.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst (AlCl₃), rendering it inactive.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid required to generate the highly electrophilic acylium ion from the acyl chloride.

-

Purification: Column chromatography is necessary to separate the desired product from unreacted starting materials and potential side products, such as the meta-substituted isomer.

Predicted Physicochemical Properties

While experimentally determined data is not available, the following properties can be estimated based on the molecule's structure.

| Property | Predicted Value/Observation | Rationale |

| Appearance | Likely a yellow solid or oil | The nitroaryl group often imparts a yellow color.[2] |

| Melting Point | Expected to be a low-melting solid | The presence of a long alkyl chain can lower the melting point compared to smaller aromatic ketones. |

| Boiling Point | High; likely decomposes before boiling at atmospheric pressure | High molecular weight and polar functional groups lead to a high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water | The molecule is largely nonpolar due to the long alkyl chain and aromatic ring, but the polar groups will prevent solubility in water. |

Predicted Spectral Characteristics

No published spectra for this specific compound were found. The following are predicted spectral data based on the analysis of its functional groups and data from analogous compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the aliphatic chain, and the protons of the ethyl ester.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 2H | Aromatic protons ortho to the nitro group |

| ~8.1 | d | 2H | Aromatic protons meta to the nitro group |

| ~4.1 | q | 2H | -O-CH₂ -CH₃ (Ethyl ester) |

| ~3.0 | t | 2H | -CO-CH₂ - (alpha to ketone) |

| ~2.3 | t | 2H | -CH₂ -COO- (alpha to ester) |

| ~1.7 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~1.4 | m | 2H | -CO-CH₂-CH₂ - |

| ~1.2 | t | 3H | -O-CH₂-CH₃ (Ethyl ester) |

Rationale: The aromatic protons are expected to be in the downfield region, split into two doublets due to the para-substitution. The protons alpha to the carbonyl groups (ketone and ester) will be deshielded. The ethyl group of the ester will show a characteristic quartet and triplet pattern. Data from ethyl heptanoate and 4-nitroacetophenone support these predictions.[7][8][9]

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon NMR will show signals for the aromatic carbons, the two carbonyl carbons, and the aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (Ketone) |

| ~173 | C=O (Ester) |

| ~150 | Aromatic C-NO₂ |

| ~141 | Aromatic C-CO |

| ~129 | Aromatic CH |

| ~124 | Aromatic CH |

| ~61 | -O-C H₂-CH₃ |

| ~38 | -C O-CH₂- |

| ~34 | -C H₂-COO- |

| ~29 | Aliphatic -CH₂- |

| ~24 | Aliphatic -CH₂- |

| ~14 | -O-CH₂-C H₃ |

Rationale: The carbonyl carbons are the most downfield. The aromatic carbons attached to the electron-withdrawing groups will also be significantly downfield. These predictions are based on data for 4-nitroacetophenone and other similar esters.[8][9][10]

Predicted IR Spectrum

The infrared spectrum will be characterized by strong absorptions corresponding to the three main functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Aryl Ketone) |

| ~1520 | Strong | Asymmetric N-O stretch (Nitro) |

| ~1350 | Strong | Symmetric N-O stretch (Nitro) |

| ~1250 | Strong | C-O stretch (Ester) |

Rationale: The presence of a conjugated aryl ketone typically shifts the C=O stretch to a lower wavenumber (~1685-1666 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹).[11][12][13] The ester C=O stretch is expected around 1735-1750 cm⁻¹.[14][15][16] The aromatic nitro group gives two very characteristic strong bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[17][18][19][20]

Potential Reactivity and Applications

While no specific applications for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate have been documented, its structure suggests several potential areas of utility:

-

Intermediate for Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized. The ketone and ester groups also offer multiple handles for chemical modification, making this molecule a potential scaffold for building more complex, biologically active compounds.

-

Material Science: The presence of the nitroaromatic system could be explored for applications in materials with specific electronic or optical properties.

-

Pro-drug Development: The ester functionality could be designed to be cleaved in vivo, releasing a potentially active carboxylic acid derivative.

Conclusion

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a molecule with interesting structural features that suggest its potential as a synthetic intermediate. This guide has provided a comprehensive overview of its known properties and a scientifically grounded, albeit theoretical, framework for its synthesis and characterization. The significant challenge of its synthesis, particularly the acylation of the deactivated nitrobenzene ring, highlights an area ripe for further experimental investigation. The predictive spectral data provided herein should serve as a valuable reference for researchers who undertake the synthesis and characterization of this and related compounds.

References

-

Infrared of nitro compounds - Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Ethyl heptanoate. Retrieved January 18, 2026, from [Link]

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved January 18, 2026, from [Link]

-

Clark, J. (2023). Identifying the Presence of Particular Groups. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]

- Guo, L., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. iScience, 25(8), 104739.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. Retrieved January 18, 2026, from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). Ester infrared spectra. Retrieved January 18, 2026, from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]

- Supporting information - The Royal Society of Chemistry. (n.d.).

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Lodz. Retrieved January 18, 2026, from [Link]

-

Ketone infrared spectra - Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

- de Fátima, A., & Modolo, L. V. (2018). Alternative Reactions to Friedel-Crafts Acylation on Highly Activated Substrates. Current Organic Synthesis, 15(6), 776-791.

- Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(22), 5858-5860.

-

Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. r/chemhelp. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved January 18, 2026, from [Link]

- Crysdot LLC. (n.d.). Benzene Compounds.

- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

-

Chem-Space. (n.d.). 106-30-9 Ethyl heptanoate. Retrieved January 18, 2026, from [Link]

-

Kraus, G. A., & Kirihara, M. (1997). A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University Digital Repository. Retrieved January 18, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Retrieved January 18, 2026, from [Link]

- Sigma-Aldrich. (n.d.). 7-ethyl. Retrieved January 18, 2026, from a Sigma-Aldrich product search result page.

- de la Torre, A. F., et al. (2020). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 16, 2736-2763.

-

PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved January 18, 2026, from [Link]

Sources

- 1. 7-ethyl | Sigma-Aldrich [sigmaaldrich.com]

- 2. ETHYL 7-(4-NITROPHENYL)-7-OXOHEPTANOATE, CasNo.898777-63-4 BOC Sciences United States [bocscichem.lookchem.com]

- 3. 898777-63-4|Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate|BLDpharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl Hexanoate(123-66-0) 1H NMR [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitroacetophenone(100-19-6) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate (CAS Number: 898777-63-4) is an organic molecule that, while not extensively studied, represents a confluence of structural motifs with significant implications for medicinal chemistry and drug discovery. Its architecture, featuring a nitro-aromatic ring coupled to a flexible seven-carbon chain with a terminal ethyl ester, suggests potential as a versatile intermediate for the synthesis of more complex bioactive molecules. The presence of the 4-nitrophenyl group is particularly noteworthy, as this moiety is a known pharmacophore in a variety of therapeutic agents, often contributing to antimicrobial, anticancer, and antiparasitic activities.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and an exploration of its potential biological significance based on the established roles of its constituent functional groups.

Chemical Properties and Data Presentation

A thorough understanding of the physicochemical properties of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is fundamental for its application in research and development. The following table summarizes its key chemical data.

| Property | Value | Source |

| CAS Number | 898777-63-4 | ChemicalBook[5] |

| Molecular Formula | C₁₅H₁₉NO₅ | ChemicalBook[5] |

| Molecular Weight | 293.32 g/mol | ChemicalBook[5] |

| Appearance | Clear light yellow liquid | BOC Sciences |

| Purity | ≥97% | BOC Sciences |

| Storage | Room temperature, sealed well | BOC Sciences |

| SMILES | O=C(OCC)CCCCCC(C1=CC=C(=O)C=C1)=O | BLDpharm[5] |

Synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: A Detailed Protocol

The synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate can be efficiently achieved via a Friedel-Crafts acylation reaction.[6][7] This well-established method in organic chemistry is ideal for forming a carbon-carbon bond between an aromatic ring and an acyl group, in this case, attaching the 7-ethoxy-7-oxoheptanoyl group to nitrobenzene. The following protocol is a detailed, step-by-step methodology based on analogous syntheses and general principles of Friedel-Crafts reactions.[8][9][10]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.

Experimental Protocol

Stage 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride)

-

Monoesterification of Pimelic Acid: In a round-bottom flask, dissolve pimelic acid (1 equivalent) in a minimal amount of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, neutralize the acid with a saturated solution of sodium bicarbonate and extract the monoester with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain monoethyl pimelate.

-

Formation of the Acyl Chloride: To the crude monoethyl pimelate (1 equivalent) in a flask equipped with a reflux condenser and a gas trap, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. The excess thionyl chloride can be removed by distillation to yield the crude ethyl 7-chloro-7-oxoheptanoate, which can be used in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in anhydrous DCM dropwise over 30 minutes. Following this, add nitrobenzene (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.

Stage 3: Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are fully dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.

Potential Biological Significance and Applications

The Role of the Nitro Group: A Double-Edged Sword

The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[1] In biological systems, it can act as both a pharmacophore and a toxicophore.[3] The biological activity of many nitro-aromatic compounds is contingent on the enzymatic reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine species, and ultimately to the corresponding amine.[11]

Caption: Bioactivation of nitro-aromatic compounds and downstream effects.

Potential Therapeutic Applications

-

Antimicrobial Agents: A significant number of nitro-aromatic compounds, such as metronidazole and nitrofurantoin, are used as antibiotics.[4] Their mechanism of action often involves the generation of cytotoxic reactive nitrogen species upon reduction of the nitro group within the microbial cells, leading to DNA damage and cell death.[4] It is plausible that Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate could serve as a scaffold for the development of novel antimicrobial agents.

-

Anticancer Agents: The ability of nitro-aromatic compounds to induce oxidative stress and damage DNA has been exploited in the development of anticancer drugs.[1] These compounds can be selectively activated in the hypoxic environment of solid tumors, making them potential hypoxia-activated prodrugs.

-

Enzyme Inhibitors: The structural features of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, including a ketone and an ester, suggest it could be a substrate or inhibitor for various enzymes. For instance, it could be investigated as an inhibitor of enzymes involved in metabolic pathways that are crucial for the survival of pathogens or the proliferation of cancer cells.

Conclusion

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a molecule with considerable, yet largely unexplored, potential in the field of drug discovery and medicinal chemistry. Its synthesis is readily achievable through established organic chemistry reactions like the Friedel-Crafts acylation. The presence of the 4-nitrophenyl group strongly suggests a range of potential biological activities, particularly as an antimicrobial or anticancer agent, based on the well-documented bioactivation of this moiety. This technical guide provides a solid foundation for researchers and scientists interested in exploring the synthesis and potential applications of this and related compounds. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.

References

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

PMC. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]

Sources

- 1. svedbergopen.com [svedbergopen.com]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 898777-63-4|Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate|BLDpharm [bldpharm.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a bifunctional organic molecule featuring a long-chain keto-ester and a nitro-substituted aromatic ring. This unique combination of a lipophilic aliphatic chain and an electron-deficient aromatic system makes it a compound of significant interest in medicinal chemistry and materials science. The 4-nitrobenzoyl moiety is a well-known structural motif in a variety of biologically active compounds, and long-chain keto-esters are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[1] This guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and potential applications of ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, offering a foundational resource for researchers in the field.

Molecular Structure and Physicochemical Properties

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate possesses a molecular formula of C₁₅H₁₉NO₅ and a molecular weight of 293.32 g/mol .[2][3] The structure consists of a heptanoate ethyl ester backbone, with a ketone at the 7-position and a 4-nitrophenyl group attached to the carbonyl carbon.

| Property | Value | Source |

| CAS Number | 898777-63-4 | [3][4] |

| Molecular Formula | C₁₅H₁₉NO₅ | [2][3] |

| Molecular Weight | 293.32 g/mol | [2][3] |

| Appearance | Predicted to be a solid | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |

Synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

The synthesis of ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is most strategically approached as a multi-step process, primarily due to the strong deactivating nature of the nitro group, which makes direct Friedel-Crafts acylation of nitrobenzene challenging. A more viable and controllable pathway involves the initial synthesis of a non-nitrated precursor, followed by a regioselective nitration. The proposed synthetic workflow is outlined below.

Sources

Spectroscopic Characterization of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this keto ester.

Introduction

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a bifunctional molecule featuring a terminal ethyl ester, a seven-carbon aliphatic chain, and a 4-nitrophenyl ketone moiety. The presence of these distinct functional groups imparts specific chemical properties that are of interest in various synthetic applications. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will detail the expected spectral features and provide standardized protocols for data acquisition.

Molecular Structure and Key Features

The structural integrity of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is confirmed through the concerted application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.

Caption: Molecular Structure of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the ethyl ester protons, the aliphatic chain protons, and the aromatic protons of the nitrophenyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 2H | Ar-H (ortho to NO₂) |

| ~8.1 | d | 2H | Ar-H (meta to NO₂) |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~3.0 | t | 2H | -COCH₂- |

| ~2.3 | t | 2H | -CH₂COO- |

| ~1.7 | m | 2H | -COCH₂CH₂- |

| ~1.4 | m | 4H | -CH₂(CH₂)₂CH₂- |

| ~1.2 | t | 3H | -OCH₂CH₃ |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~173 | C=O (ester) |

| ~150 | Ar-C (C-NO₂) |

| ~135 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~124 | Ar-CH |

| ~61 | -OCH₂CH₃ |

| ~38 | -COCH₂- |

| ~34 | -CH₂COO- |

| ~29 | Aliphatic -CH₂- |

| ~24 | Aliphatic -CH₂- |

| ~14 | -OCH₂CH₃ |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data integrity.

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1] The IR spectrum of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is expected to show strong absorptions for the carbonyl groups of the ketone and ester, as well as the nitro group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester)[2] |

| ~1690 | Strong | C=O stretch (ketone)[2] |

| ~1520 | Strong | N-O asymmetric stretch (nitro) |

| ~1345 | Strong | N-O symmetric stretch (nitro) |

| ~1250-1000 | Strong | C-O stretch (ester) |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Perform a background scan of the empty ATR setup.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The molecular formula of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is C₁₅H₁₉NO₅, with a molecular weight of 293.32 g/mol .[3][4]

Expected Molecular Ion:

-

[M]⁺˙: m/z = 293

Key Fragmentation Pathways: The fragmentation of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is expected to occur at the labile bonds, primarily adjacent to the carbonyl groups.

Sources

An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to present a robust profile. It includes predicted physical properties, a detailed, plausible synthetic protocol based on Friedel-Crafts acylation, purification methodologies, and an exploration of its potential applications.

Core Molecular Attributes

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is an aromatic ketone derivative featuring a flexible heptanoate chain. The presence of the nitro group on the phenyl ring significantly influences its chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 898777-63-4 | [1][2][3] |

| Molecular Formula | C₁₅H₁₉NO₅ | [1] |

| Molecular Weight | 293.32 g/mol | [1] |

| Appearance | Clear light yellow liquid (predicted) | |

| Storage | Room temperature, sealed |

Predicted Physicochemical Characteristics

| Property | Predicted Value | Rationale and Comparative Insights |

| Boiling Point | > 350 °C at 760 mmHg | Aromatic ketones with similar molecular weights, such as Ethyl 7-oxo-7-phenylheptanoate (Boiling Point: 353.7 °C at 760 mmHg), provide a reasonable estimate. The nitro group may slightly increase the boiling point due to increased polarity. |

| Melting Point | Not applicable (liquid at room temperature) | The compound is described as a liquid by some suppliers. The flexible alkyl chain disrupts crystal lattice formation, favoring a liquid state. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | The ester and ketone functionalities, along with the aromatic ring, confer solubility in a range of organic solvents. The long alkyl chain contributes to its non-polar character, while the nitro group adds polarity. |

| Density | ~1.1 - 1.2 g/cm³ | The density is expected to be slightly higher than that of Ethyl 7-oxo-7-phenylheptanoate (1.035 g/cm³) due to the presence of the heavier nitro group. |

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most logical and established method for the synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of nitrobenzene with 7-ethoxy-7-oxoheptanoyl chloride.[4][5] This electrophilic aromatic substitution reaction, however, is challenging due to the strong deactivating nature of the nitro group on the aromatic ring.[6][7]

Synthetic Workflow Overview

The overall synthesis is a multi-step process, beginning with the preparation of the acylating agent followed by the key Friedel-Crafts acylation reaction.

Caption: Proposed synthetic workflow for Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.

Detailed Experimental Protocol

Step 1: Synthesis of Monoethyl Pimelate

The selective mono-esterification of a dicarboxylic acid is a crucial initial step.

-

Principle: By reacting pimelic acid with a limited amount of ethanol under acidic catalysis, a statistical mixture of the di-ester, mono-ester, and unreacted di-acid is formed. The desired mono-ester can then be isolated.

-

Methodology:

-

In a round-bottom flask, dissolve pimelic acid (1 equivalent) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Add ethanol (1 to 1.5 equivalents) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst.

-

Isolate the monoethyl pimelate from the reaction mixture, potentially through extraction and subsequent purification by vacuum distillation or column chromatography.

-

Step 2: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride

The mono-ester is then converted to its corresponding acyl chloride to activate it for the Friedel-Crafts reaction.

-

Principle: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for converting carboxylic acids to acyl chlorides.

-

Methodology:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve monoethyl pimelate (1 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then stir for several hours, or until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can often be used in the next step without further purification.

-

Step 3: Friedel-Crafts Acylation

This is the key carbon-carbon bond-forming step.

-

Causality Behind Experimental Choices: The nitro group strongly deactivates the benzene ring towards electrophilic attack. Therefore, forcing conditions, such as an excess of a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and potentially elevated temperatures, are necessary to drive the reaction.[7] The use of a stoichiometric amount or more of the catalyst is also required because the product ketone can form a stable complex with the Lewis acid.[6]

-

Methodology:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.0 to 3.0 molar equivalents) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 molar equivalent) in anhydrous dichloromethane to the AlCl₃ suspension.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Add nitrobenzene (1.0 to 1.2 molar equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to 0 °C and very slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification and Characterization

Purification of the crude product is essential to obtain Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate of high purity for subsequent applications and characterization.

Purification Protocol

Column Chromatography

-

Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).

-

Methodology:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.

-

Recrystallization (if the product is a solid at low temperatures)

-

Principle: This method relies on the difference in solubility of the compound in a hot versus a cold solvent.

-

Methodology:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).

-

Slowly cool the solution to allow for the formation of crystals.

-

If crystallization does not occur, scratching the inside of the flask or adding a seed crystal may induce it.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecular structure.

| Technique | Predicted Key Signals |

| ¹H NMR | δ (ppm): ~8.3 (d, 2H, aromatic protons ortho to NO₂), ~8.1 (d, 2H, aromatic protons meta to NO₂), 4.1 (q, 2H, -OCH₂CH₃), 3.1 (t, 2H, -COCH₂-), 2.3 (t, 2H, -CH₂CO₂Et), 1.2-1.8 (m, 6H, aliphatic protons), 1.2 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): ~198 (C=O, ketone), ~173 (C=O, ester), ~150 (aromatic C-NO₂), ~140 (aromatic C-CO), ~130 (aromatic CH), ~124 (aromatic CH), ~61 (-OCH₂-), ~38 (-COCH₂-), ~34 (-CH₂CO₂Et), ~28, ~24, ~23 (aliphatic CH₂), ~14 (-CH₃). |

| IR (Infrared) | ν (cm⁻¹): ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1730 (C=O stretch, ester), ~1690 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1520 and ~1350 (N-O stretch, nitro group). |

| Mass Spec (MS) | m/z: Expected molecular ion peak at 293.32 (M⁺). Fragmentation patterns would likely show cleavage at the acyl-aryl bond and within the ester group. |

Potential Applications and Future Directions

The structural motifs within Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate suggest its potential utility as a versatile intermediate in organic synthesis and drug discovery.

-

Precursor for Biologically Active Molecules: The nitro group can be reduced to an amine, which can then be further functionalized. Aromatic ketones are known to be precursors for a wide range of heterocyclic compounds and other complex molecules with potential biological activity.

-

Medicinal Chemistry Scaffolding: The 4-nitrophenyl ketone moiety is a common feature in various biologically active compounds, including those with antimicrobial and anti-inflammatory properties. The heptanoate chain can serve as a flexible linker to other pharmacophores.

-

Materials Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into polymers or other materials with specific electronic or optical properties.

Further research is warranted to synthesize and characterize Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate and to explore its reactivity and potential applications in various fields of chemical science.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

Scribd. Friedel Crafts Acylation. [Link]

-

JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

ChemTalk. Synthesis, Distillation, & Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

-

PubChem. 7-Oxoheptanoate. [Link]

-

ChemSynthesis. ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. [Link]

-

PubChem. Ethyl 4-oxoheptanoate. [Link]

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

PubChem. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. [Link]

-

SpectraBase. Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. [Link]

-

PubChemLite. Ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate (C9H7F9O3). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ETHYL 7-(4-NITROPHENYL)-7-OXOHEPTANOATE | 898777-63-4 [chemicalbook.com]

- 3. 898777-63-4|Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate|BLDpharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: Properties, Handling, and Safety

This document provides a comprehensive technical overview of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, intended for researchers, scientists, and professionals in drug development. The information herein is synthesized from established chemical principles and safety guidelines, offering a robust framework for the safe and effective use of this compound in a laboratory setting. As no specific, verified Material Safety Data Sheet (MSDS) is publicly available for this compound, this guide is constructed based on an expert evaluation of its constituent functional groups—an aryl ketone, an aromatic nitro group, and an ethyl ester—to provide authoritative guidance.

Compound Identification and Physicochemical Profile

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate (CAS Number: 898777-63-4) is a specialized organic molecule featuring a long-chain aliphatic ester terminating in an aryl ketone.[1][2] The presence of a nitro group on the aromatic ring is a critical feature, significantly influencing the compound's reactivity, potential applications, and, most importantly, its safety profile.

Chemical Structure

Caption: Chemical structure of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 898777-63-4 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₅ | [1][2] |

| Molecular Weight | 293.32 g/mol | [1][2] |

| Appearance | Data not available (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents like acetone, DCM, and ethyl acetate. | [3] |

Synthesis and Chemical Reactivity

Synthetic Pathway: Friedel-Crafts Acylation

Aryl alkyl ketones are commonly synthesized via the Friedel-Crafts acylation reaction.[4] This robust electrophilic aromatic substitution provides a direct method for introducing an acyl group onto an aromatic ring. For the target compound, this would likely involve the reaction of nitrobenzene with a pimelic acid derivative, such as ethyl 7-chloro-7-oxoheptanoate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The causality of this choice is clear: Friedel-Crafts acylation is a foundational, high-yielding transformation perfect for creating the C-C bond between the aromatic ring and the keto-heptanoate chain. The nitro group is a strongly deactivating meta-director; however, under forcing conditions, acylation at the para-position can be achieved, though yields may be impacted and purification from isomers may be necessary.

Reactivity Profile: The Influence of Functional Groups

The chemical behavior of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is dictated by its three primary functional groups:

-

Aromatic Nitro Group : This group is a strong electron-withdrawing moiety, which deactivates the benzene ring towards further electrophilic substitution. The primary significance from a safety and handling perspective is its potential toxicity. Aromatic nitro compounds are known to be toxic and can be absorbed through the skin, potentially causing methemoglobinemia, a condition where hemoglobin in the blood is unable to effectively carry oxygen.[5]

-

Aryl Ketone : The ketone carbonyl group is a site for nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride.[4] The ketone and the adjacent aromatic ring create a stable chemical scaffold.[4]

-

Ethyl Ester : The ester group is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid. This reaction is typically slow at neutral pH but is accelerated by heat and strong acids or bases.

Hazard Identification and Toxicological Assessment

Given the absence of specific toxicological data, a precautionary approach based on the compound's structure is mandatory. The primary hazards are associated with the nitroaromatic moiety.

Caption: Inferred GHS hazard classifications based on functional group analysis.

Key Toxicological Concerns:

-

Toxicity : Most nitro-compounds are toxic and can cause poisoning through skin contact or inhalation.[5]

-

Absorption : Can likely be absorbed through the skin, making dermal contact a significant route of exposure.

-

Methemoglobinemia : A primary concern with nitroaromatics is their ability to oxidize the iron in hemoglobin, reducing the blood's oxygen-carrying capacity.[5] Symptoms can be delayed.[6]

Protocols for Safe Handling and Storage

A self-validating safety system relies on the consistent application of engineering controls, appropriate PPE, and rigorous handling protocols.

Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation : All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

-

Skin Protection : A lab coat and disposable nitrile gloves are required. Gloves must be inspected before use and changed immediately if contamination is suspected. For tasks with a higher risk of splash, consider double-gloving and arm sleeves. The rationale is to prevent dermal absorption, a primary exposure route for nitroaromatics.[5]

-

Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7]

Storage and Stability

-

Conditions : Store in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

-

Rationale : Cool temperatures minimize the rate of potential degradation. A dry environment is critical to prevent hydrolysis of the ester linkage. Separation from reactive chemicals prevents potentially hazardous reactions. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) and storage at -20°C is advisable to ensure maximum stability.[9]

Emergency Response and First-Aid Measures

Rapid and correct response during an emergency is critical. The following protocols are based on general best practices for nitroaromatic compounds.

Spill Response Workflow

Caption: Step-by-step workflow for responding to a chemical spill.

First-Aid Measures

The following first-aid measures are based on standard chemical safety protocols and should be administered while seeking immediate medical attention.[10]

-

Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention, as symptoms from absorption can be delayed.[5]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]

Note to Physician : Treatment should be symptomatic and supportive. Be alert for signs of methemoglobinemia, which may require treatment with methylene blue.

Disposal Considerations

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

-

Procedure : Collect waste in a clearly labeled, sealed, and appropriate container.[11]

-

Regulations : Dispose of the waste in accordance with all local, state, and federal environmental regulations. Do not allow the material to enter drains or waterways.[12]

References

-

LookChem. ETHYL 7-(4-METHOXY-3-NITROPHENYL)-7-OXOHEPTANOATE Safety Data Sheets(SDS). Available at: [Link]

-

Atlantis Press. Study on Rescue and Disposal Measures against Nitro-compound Accidents. Available at: [Link]

-

Convenience Products. Safety Data Sheet. Available at: [Link]

-

Active AgriScience. Emergency Response Plan. Available at: [Link]

-

GOV.UK. Nitrobenzene - Incident management. Available at: [Link]

-

Unknown Source. Chemical Emergency Procedures: General Response and Clean-Up. Available at: [Link]

-

Fire Products Plam Bulgaria. SAFETY DATA SHEET. Available at: [Link]

-

Fiveable. Aryl Alkyl Ketones Definition. Available at: [Link]

-

Olin Epoxy. ACETONE. Available at: [Link]

Sources

- 1. ETHYL 7-(4-NITROPHENYL)-7-OXOHEPTANOATE | 898777-63-4 [chemicalbook.com]

- 2. 898777-63-4|Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate|BLDpharm [bldpharm.com]

- 3. olinepoxy.com [olinepoxy.com]

- 4. fiveable.me [fiveable.me]

- 5. atlantis-press.com [atlantis-press.com]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. fishersci.com [fishersci.com]

- 8. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 9. EThyl 7-oxoheptanoate | 3990-05-4 [sigmaaldrich.com]

- 10. ETHYL 7-(4-METHOXY-3-NITROPHENYL)-7-OXOHEPTANOATE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. ut.edu [ut.edu]

- 12. media.adeo.com [media.adeo.com]

Discovery and history of "Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate"

An In-Depth Technical Guide to the Putative Synthesis and History of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited specific historical and application data in publicly accessible literature, this document focuses on a proposed, scientifically grounded synthetic pathway, offering insights into the challenges and experimental considerations for its preparation.

Introduction and Chemical Profile

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, identified by its CAS Number 898777-63-4, is an organic compound featuring a heptanoate ester, a ketone, and a 4-nitrophenyl group. Its molecular structure suggests potential as a versatile chemical building block. The presence of a nitro group offers a handle for further chemical transformations, such as reduction to an amine, which is a common precursor in the synthesis of more complex molecules and pharmaceutical intermediates. The long alkyl chain provides flexibility and lipophilicity, which can be advantageous in drug design.

While the specific discovery and a detailed history of this compound are not well-documented in peer-reviewed journals or patents, its constituent functional groups are of significant interest in organic synthesis. The 4-nitrophenyl ketone moiety is a common feature in various synthetic endeavors.

Table 1: Chemical and Physical Properties of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

| Property | Value | Source |

| CAS Number | 898777-63-4 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₅ | [1][2] |

| Molecular Weight | 293.32 g/mol | [1][2] |

| Canonical SMILES | O=C(OCC)CCCCCC(=O)C1=CC=C(C=C1)[O-] | [1] |

| MDL Number | MFCD02261337 | [1][2] |

Proposed Synthetic Pathway: A Friedel-Crafts Acylation Approach

The most logical and established method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically using a strong Lewis acid catalyst.[3] For Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, the proposed synthesis involves two primary stages: the preparation of the acylating agent, followed by the Friedel-Crafts acylation of nitrobenzene.

Stage 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Acylating Agent)

The initial step is the preparation of the acyl chloride from pimelic acid. This is a two-step process involving the selective mono-esterification of the dicarboxylic acid followed by conversion to the acyl chloride.

-

Step 1a: Synthesis of Monoethyl Pimelate: Pimelic acid, a seven-carbon dicarboxylic acid, is reacted with a limited amount of ethanol under acidic catalysis. This selective esterification yields a mixture of the di-ester, the desired mono-ester, and unreacted di-acid. The monoethyl pimelate can be isolated through standard purification techniques such as column chromatography or distillation.

-

Step 1b: Synthesis of Ethyl 7-chloro-7-oxoheptanoate: The purified monoethyl pimelate is then reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to convert the remaining carboxylic acid group into an acyl chloride. This provides the necessary electrophile for the subsequent Friedel-Crafts reaction.

Stage 2: Friedel-Crafts Acylation of Nitrobenzene

This is the most challenging step of the proposed synthesis. The nitro group on the benzene ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[4] This deactivation means that standard Friedel-Crafts conditions may not be sufficient, and more forcing conditions are often required.[1]

The reaction involves the slow addition of the prepared acyl chloride, Ethyl 7-chloro-7-oxoheptanoate, to a mixture of nitrobenzene and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent at elevated temperatures to overcome the high activation energy.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established methodologies for similar chemical transformations and should be adapted and optimized based on experimental observations.

Protocol for Synthesis of Monoethyl Pimelate

-

To a solution of pimelic acid (1 equivalent) in anhydrous ethanol (1.2 equivalents), add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the monoethyl pimelate.

Protocol for Synthesis of Ethyl 7-chloro-7-oxoheptanoate

-

To a round-bottom flask, add monoethyl pimelate (1 equivalent) and slowly add thionyl chloride (1.5 equivalents) at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

-

The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Protocol for Friedel-Crafts Acylation of Nitrobenzene

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in an excess of nitrobenzene (which acts as both reactant and solvent) at 0 °C, slowly add the prepared ethyl 7-chloro-7-oxoheptanoate (1 equivalent).

-

After the addition is complete, slowly warm the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice with concentrated hydrochloric acid.

-